[4-((S)-2-Amino-propionylamino)-cyclohexyl]-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC13531192
Molecular Formula: C14H27N3O3
Molecular Weight: 285.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H27N3O3 |
|---|---|
| Molecular Weight | 285.38 g/mol |
| IUPAC Name | tert-butyl N-[4-[[(2S)-2-aminopropanoyl]amino]cyclohexyl]carbamate |
| Standard InChI | InChI=1S/C14H27N3O3/c1-9(15)12(18)16-10-5-7-11(8-6-10)17-13(19)20-14(2,3)4/h9-11H,5-8,15H2,1-4H3,(H,16,18)(H,17,19)/t9-,10?,11?/m0/s1 |
| Standard InChI Key | ZNPRGXOEYHPPBT-WHXUTIOJSA-N |
| Isomeric SMILES | C[C@@H](C(=O)NC1CCC(CC1)NC(=O)OC(C)(C)C)N |
| SMILES | CC(C(=O)NC1CCC(CC1)NC(=O)OC(C)(C)C)N |
| Canonical SMILES | CC(C(=O)NC1CCC(CC1)NC(=O)OC(C)(C)C)N |
Introduction
The compound “[4-((S)-2-Amino-propionylamino)-cyclohexyl]-carbamic acid tert-butyl ester” is a synthetic molecule with potential applications in medicinal chemistry. This compound is characterized by its specific stereochemistry and functional groups, which make it a candidate for biochemical and pharmaceutical research. Below, we provide an in-depth discussion of its chemical properties, synthesis, and potential applications.
Molecular Formula and Weight
Structural Features
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The compound contains a cyclohexyl ring substituted with an amino-propionylamino group and a tert-butyl carbamate moiety.
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The stereochemistry is denoted by the (S)-configuration at the amino-propionyl position, indicating its chirality.
Computed Descriptors
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IUPAC Name: tert-butyl N-[2-[[(2S)-2-aminopropanoyl]-methylamino]cyclohexyl]carbamate .
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SMILES Notation:
C[C@@H](C(=O)N(C)C1CCCCC1NC(=O)OC(C)(C)C)N.
General Synthetic Route
The synthesis of this compound typically involves:
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Protection of the amino group using a tert-butyl carbamate.
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Coupling of the cyclohexylamine derivative with an amino acid derivative (e.g., alanine) under conditions that preserve stereochemistry.
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Purification through recrystallization or chromatography to ensure high enantiomeric purity .
Reaction Conditions
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Common reagents include carbodiimide coupling agents such as DCC or EDC for peptide bond formation.
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Solvents like dichloromethane or dimethylformamide are used to facilitate reactions.
Medicinal Chemistry
The compound's structure suggests it could serve as:
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A precursor for designing enzyme inhibitors due to its peptide-like backbone.
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A scaffold for drug discovery targeting receptors or enzymes that interact with amides or carbamates.
Biochemical Research
The presence of a chiral center makes it useful for studying stereospecific biological interactions.
Data Table
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 299.41 g/mol |
| IUPAC Name | tert-butyl N-[2-[[(2S)-2-aminopropanoyl]-methylamino]cyclohexyl]carbamate |
| SMILES | C[C@@H](C(=O)N(C)C1CCCCC1NC(=O)OC(C)(C)C)N |
| InChI Key | IZAAUNCPESBDRQ-UNXYVOJBSA-N |
| Chirality | (S)-Configuration |
| Functional Groups | Amide, Carbamate, Tert-butyl |
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